molecular formula C9H13NO B095939 2-(2-Aminophenyl)propan-2-ol CAS No. 15833-00-8

2-(2-Aminophenyl)propan-2-ol

Cat. No. B095939
CAS RN: 15833-00-8
M. Wt: 151.21 g/mol
InChI Key: UZXREFASOUJZAS-UHFFFAOYSA-N
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Patent
US04831027

Procedure details

Thus, for example, 4,4-dimethyl-6-isonicotinoylamino-7-nitro-4H-3,1-benzoxazin-2-one is obtained by reacting methyl anthranilate with methyl magnesium iodide in ethereal solution to obtain o-aminophenyl-dimethylcarbinol, which is cyclised by reacting with phosgene in a mixture of toluene and chloroform as solvent in the presence of solid potassium carbonate to obtain 4,4-dimethyl-4H-3,1-benzoxazin-2-one. By subsequent nitration with fuming nitric acid (d=1.52), 4,4-dimethyl-6-nitro-benzoxazin-2-one is obtained which is converted by catalytic hydrogenation in the presence of Raney nickel in dimethyl formamide into 6-amino-4,4-dimethyl-4H-3,1-benzoxazin-2-one. By inserting an acetyl protecting group by means of acetic anhydride, the precondition for further nitration with fuming nitric acid (d=1.52) is created in the 7- position of the molecule. The acetyl protecting group is split off again from the resulting 6-acetamido-4,4-dimethyl-7-nitro-4H-3,1-benzoxazin-2-on e by treating with concentrated hydrochloric acid in isopropanol, and the resulting 6-amino-4,4-dimethyl-7-nitro-4H-3,1-benzoxazin-2-one is converted into 4,4-dimethyl-6-isonicotinoylamido-7-nitro-4H-3,1-benzoxazin-2-one by treating with isonicotic acid chloride in pyridine as solvent.
Name
4,4-dimethyl-6-isonicotinoylamino-7-nitro-4H-3,1-benzoxazin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:25])[C:7]2[CH:8]=[C:9](NC(=O)C3C=CN=CC=3)[C:10]([N+]([O-])=O)=[CH:11][C:6]=2[NH:5]C(=O)[O:3]1.C(OC)(=O)C1C(=CC=CC=1)N.C[Mg]I>>[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:2]([CH3:25])([CH3:1])[OH:3]

Inputs

Step One
Name
4,4-dimethyl-6-isonicotinoylamino-7-nitro-4H-3,1-benzoxazin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(NC2=C1C=C(C(=C2)[N+](=O)[O-])NC(C2=CC=NC=C2)=O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.